molecular formula C9H12BrNO2 B1331503 5-bromo-N-tert-butylfuran-2-carboxamide CAS No. 356562-19-1

5-bromo-N-tert-butylfuran-2-carboxamide

Cat. No.: B1331503
CAS No.: 356562-19-1
M. Wt: 246.1 g/mol
InChI Key: WXIZGHGFAMCKTD-UHFFFAOYSA-N
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Description

5-Bromo-N-tert-butylfuran-2-carboxamide (5-Br-TBFC) is an organobromide compound that has been studied for its potential applications in scientific research. It is a highly reactive compound that has been used in a variety of synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-Br-TBFC has also been studied for its potential as a therapeutic agent, due to its ability to modulate the activity of various enzymes and receptors.

Scientific Research Applications

Synthesis and Chemical Properties

5-bromo-N-tert-butylfuran-2-carboxamide is involved in various chemical synthesis processes and studies of chemical properties:

  • Preparation of Dialkoxyphosphorylmethyl Derivatives : A procedure for preparing halomethyl derivatives of 5-tert-butylfuran with electron-withdrawing substituents in position 2 was developed. This includes studying the phosphorylation of the resulting products under specific reactions conditions, demonstrating the chemical versatility and reactivity of similar compounds (Pevzner, 2003).

  • Novel Synthesis Routes : Novel and efficient routes have been devised for the synthesis of related compounds like 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, showcasing the chemical adaptability and utility in synthesizing complex molecules (Bobko et al., 2012).

  • Nucleophilic Reactions with Esters : Studies on ethyl 5-tert-butyl-4-(chloromethyl)-2-methylfuran-3-carboxylate revealed its bromination and phosphorylation properties, indicating the compound's potential in forming diverse chemical structures and derivatives (Pevzner, 2003).

  • Synthesis of Alkyl Derivatives : Research on alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates highlights selective bromination and reaction with secondary amines, showing the compound's role in synthesizing pharmacologically relevant structures (Pevzner, 2003).

Biochemical and Medicinal Applications

The derivative compounds of this compound are also notable in biochemical and medicinal research:

  • Cardioprotective Agents : Derivatives like 5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamides have been discovered as new classes of malonyl-coenzyme A decarboxylase (MCD) inhibitors, indicating their potential in treating ischemic heart diseases (Cheng et al., 2006).

  • Aminocarbonylation Reactions : The compound's derivatives show varying reactivity in aminocarbonylation reactions based on different substituents, demonstrating their utility in synthesizing complex organic compounds (Marosvölgyi-Haskó et al., 2016).

Synthesis of Functionalized Compounds

Functionalized derivatives of this compound serve as key intermediates in the synthesis of various pharmacologically active compounds:

  • Synthesis of Functionalized Amino Acid Derivatives : Research on functionalized amino acid derivatives showcases the compound's role in designing new anticancer agents, reflecting its importance in pharmaceutical development (Kumar et al., 2009).

  • Preparation of HIV Protease Inhibitors : Derivatives of N‐tert‐Butyldecahydro‐3‐isoquinoline carboxamide, a key fragment in HIV protease inhibitors, have been prepared using related compounds, highlighting the significant role in antiviral drug synthesis (Casper & Hitchcock, 2007).

Safety and Hazards

The safety data sheet for 5-bromo-N-tert-butylfuran-2-carboxamide can be found online , which should provide detailed information on its safety and potential hazards.

Properties

IUPAC Name

5-bromo-N-tert-butylfuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2/c1-9(2,3)11-8(12)6-4-5-7(10)13-6/h4-5H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIZGHGFAMCKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356735
Record name 5-bromo-N-tert-butylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356562-19-1
Record name 5-bromo-N-tert-butylfuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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